5-Fluoro-1-oxoisochromane-3-carboxylic acid
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Description
Scientific Research Applications
Synthesis and Characterization
- 5-Fluoro-1-oxoisochromane-3-carboxylic acid and related fluorinated compounds are key in the synthesis of biologically active compounds, such as fluorinated naphthoic acids. These acids play a significant role in developing new structures with potential pharmaceutical applications (Tagat et al., 2002).
Applications in Organic Chemistry
- The compound serves as an important intermediate in organic chemistry, particularly in the preparation of α-fluoro-α,β-unsaturated carboxylic acid esters. These esters are crucial for producing fluorine-containing biologically active compounds (Allmendinger, 1991).
Contribution to Advanced Material Synthesis
- In the field of materials science, derivatives of this compound are used in developing high-performance electrochemical charge storage materials, indicating its potential in energy storage technologies (Wang et al., 2019).
Role in Medicinal Chemistry
- It's instrumental in synthesizing fluoropyrazoles, which are valuable in pharmaceutical chemistry for their potential as new therapeutic agents (Volle & Schlosser, 2000).
Significance in Radiopharmaceuticals
- This compound is used in the radiosynthesis of fluorine-18 labelled derivatives, essential in positron emission tomography (PET) imaging, contributing to advancements in diagnostic medicine (Wadsak et al., 2003).
Properties
IUPAC Name |
5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO4/c11-7-3-1-2-5-6(7)4-8(9(12)13)15-10(5)14/h1-3,8H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYHSDHOZHPULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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